molecular formula C20H20N2O2S2 B11644604 4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline

Cat. No.: B11644604
M. Wt: 384.5 g/mol
InChI Key: LUSOKOLNFFHWQV-UHFFFAOYSA-N
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Description

4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline is a complex organic compound with a unique structure that includes methoxy groups, a quinoline core, and a dithiolo ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline typically involves multiple steps. The starting materials often include methoxy-substituted aniline and quinoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as drug development and disease treatment.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other methoxy-substituted aniline and quinoline derivatives, such as:

Uniqueness

The uniqueness of 4-methoxy-N-[(1E)-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline lies in its specific structural features, such as the presence of multiple methoxy groups and the dithiolo ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20N2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

7-methoxy-N-(4-methoxyphenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H20N2O2S2/c1-20(2)18-17(15-10-9-14(24-4)11-16(15)22-20)19(26-25-18)21-12-5-7-13(23-3)8-6-12/h5-11,22H,1-4H3

InChI Key

LUSOKOLNFFHWQV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1)C=C(C=C3)OC)C(=NC4=CC=C(C=C4)OC)SS2)C

Origin of Product

United States

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